2-(2-Fluoro-5-methoxybenzyl)malonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11FO5 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-[(2-fluoro-5-methoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H11FO5/c1-17-7-2-3-9(12)6(4-7)5-8(10(13)14)11(15)16/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JCWFERLHIZDKFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 2 Fluoro 5 Methoxybenzyl Malonic Acid
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a characteristic reaction of malonic acid and its derivatives. This process can be initiated by heat or facilitated by catalysts, leading to the formation of monocarboxylic acid analogues.
Thermal Decarboxylation
Upon heating, 2-(2-fluoro-5-methoxybenzyl)malonic acid is expected to undergo decarboxylation to yield 3-(2-fluoro-5-methoxyphenyl)propanoic acid. The generally accepted mechanism for the thermal decarboxylation of malonic acids involves a cyclic intermediate. masterorganicchemistry.com The process is initiated by the formation of an enol tautomer, which then participates in a concerted pericyclic reaction, leading to the elimination of carbon dioxide and the formation of the corresponding monocarboxylic acid. masterorganicchemistry.com The stability of the transition state is a crucial factor in determining the reaction rate.
Catalyzed Decarboxylation
The decarboxylation of malonic acid derivatives can be catalyzed by various reagents, often allowing the reaction to proceed under milder conditions.
Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of one of the carboxyl groups can be protonated, increasing its electrophilicity and facilitating the departure of carbon dioxide.
Base Catalysis: A base can deprotonate the carboxylic acid, and the resulting carboxylate can undergo decarboxylation. The Krapcho decarboxylation, for instance, utilizes salts like lithium chloride in a polar aprotic solvent to facilitate the decarboxylation of malonate esters, a reaction that can be adapted for the corresponding acids under aqueous microwave conditions. organic-chemistry.org
Metal Catalysis: Certain metal ions can coordinate to the carboxyl groups, stabilizing the transition state and promoting decarboxylation. For example, silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org
Enzymatic Decarboxylation: Arylmalonate decarboxylase (AMDase) is a biocatalyst that can stereoselectively decarboxylate α-arylmalonic acids to produce optically pure monocarboxylic acids. frontiersin.orgresearchgate.net This enzymatic approach offers a high degree of selectivity and operates under mild, environmentally benign conditions. frontiersin.orgresearchgate.net
| Decarboxylation Method | Typical Conditions | Key Mechanistic Feature | Expected Product |
| Thermal | Heating | Cyclic enol intermediate | 3-(2-Fluoro-5-methoxyphenyl)propanoic acid |
| Acid-Catalyzed | Strong acid (e.g., H2SO4), heat | Protonation of carbonyl oxygen | 3-(2-Fluoro-5-methoxyphenyl)propanoic acid |
| Krapcho (modified) | LiCl, H2O, microwave | Base-catalyzed hydrolysis and decarboxylation | 3-(2-Fluoro-5-methoxyphenyl)propanoic acid |
| Metal-Catalyzed | Ag2CO3, AcOH, DMSO | Metal coordination to carboxyl groups | 3-(2-Fluoro-5-methoxyphenyl)propanoic acid |
| Enzymatic (AMDase) | Aqueous buffer, room temperature | Stereoselective enzymatic action | Chiral 3-(2-fluoro-5-methoxyphenyl)propanoic acid |
The primary product of the decarboxylation of this compound is 3-(2-fluoro-5-methoxyphenyl)propanoic acid . This transformation represents a formal replacement of one of the carboxyl groups with a hydrogen atom.
Further transformations of the resulting monocarboxylic acid can be envisaged. For instance, photoredox catalysis offers a modern approach to the hydrodecarboxylation of carboxylic acids. nih.gov A Fukuzumi acridinium (B8443388) photooxidant, in conjunction with a redox-active cocatalyst, can achieve the direct, catalytic hydrodecarboxylation of not only monocarboxylic acids but also a double decarboxylation of malonic acid derivatives. organic-chemistry.org While monoalkyl substituted benzyl (B1604629) malonic acids have shown poor yields for double decarboxylation, aryl malonic acid derivatives are noted to be particularly prone to hydrodecarboxylation due to the stabilization of the resulting radical intermediate. nih.gov
Functional Group Transformations of the Dicarboxylic Acid Moiety
The two carboxylic acid groups of this compound are amenable to a variety of functional group transformations, including esterification, amidation, and anhydride (B1165640) formation.
Esterification
The conversion of the dicarboxylic acid to its corresponding diester, such as diethyl 2-(2-fluoro-5-methoxybenzyl)malonate, can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., concentrated sulfuric acid), is a classic approach. chemguide.co.uk To drive the reversible reaction to completion, an excess of the alcohol is typically used, or water is removed as it is formed. chemguide.co.uk For sterically hindered carboxylic acids, methods employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be highly effective. organic-chemistry.org
Amidation
The formation of amides from this compound can be accomplished by reacting it with an amine. This transformation generally requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides (e.g., DCC, EDC) or the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate. For example, malonic acid derivatives can be treated with N,N'-carbonyldiimidazole (CDI) to form a carbonyl imidazole (B134444) intermediate, which readily reacts with various nucleophiles, including amines, to yield amides. organic-chemistry.org
Anhydride Formation
Intramolecular anhydride formation from this compound to produce a cyclic anhydride is unlikely due to the geminal disposition of the carboxyl groups, which would lead to a highly strained four-membered ring. However, intermolecular anhydride formation or the formation of a mixed anhydride is possible. The preparation of malonic anhydride itself can be achieved by the ozonolysis of diketene (B1670635) in the presence of a carbonyl compound. google.com
| Transformation | Reagents | Expected Product |
| Esterification | Ethanol, H2SO4 (cat.) | Diethyl 2-(2-fluoro-5-methoxybenzyl)malonate |
| Amidation | Amine, DCC/DMAP | Corresponding diamide |
| Anhydride Formation | (Intermolecular) Dehydrating agent | Polymeric anhydride or mixed anhydride |
This table outlines plausible transformations based on the general reactivity of dicarboxylic acids.
The methylene (B1212753) group flanked by two carboxyl groups in this compound is "active" due to the electron-withdrawing nature of the adjacent carbonyls, which increases the acidity of the C-H protons. shivajicollege.ac.in Deprotonation of this center generates a stabilized carbanion (enolate), which is a potent nucleophile.
This nucleophilic character allows for reactions with various electrophiles, a cornerstone of the malonic ester synthesis. mlsu.ac.in While the parent dicarboxylic acid can be used, these reactions are more commonly performed on the corresponding diesters to avoid complications with the acidic protons of the carboxyl groups. Assuming the di-ester derivative is used, alkylation with an alkyl halide in the presence of a base (e.g., sodium ethoxide) would introduce a second substituent at the active methylene position. youtube.com
Acylation of the active methylene center is also possible. The reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors can lead to the synthesis of functionalized α-substituted β-keto esters through a decarboxylative Claisen condensation. organic-chemistry.org Friedel-Crafts acylation using malonic acids in polyphosphoric acid has also been reported for the synthesis of aromatic ketones. sci-hub.se
Electrochemical methods offer a green and efficient alternative for the transformation of carboxylic acids. acs.org
Electrochemical Oxidative Decarboxylation
The electrochemical oxidative decarboxylation of disubstituted malonic acids has been developed as a method for the synthesis of ketals and ketones. organic-chemistry.orgacs.orgnih.gov In the presence of ammonia (B1221849) in methanol, electrolysis can convert a wide range of disubstituted malonic acids into their corresponding dimethoxy ketals in good yields. organic-chemistry.orgacs.orgnih.gov Subsequent treatment with aqueous acid can then furnish the ketone. organic-chemistry.orgacs.orgnih.gov This process is believed to proceed through the formation of an ammonium (B1175870) carboxylate, followed by single-electron oxidation to an unstable radical intermediate, which then undergoes decarboxylation. acs.org
Electrochemical Reduction
The electrochemical reduction of dicarboxylic acids has also been investigated. nanoge.org While the reduction of oxalic acid to glyoxylic and glycolic acids has been demonstrated, malonic acid shows little to no significant current density increase, suggesting lower catalytic activity towards its reduction under the studied conditions. nanoge.org The electrochemical reduction of aromatic carboxylic acids to their corresponding alcohols is also a known transformation, though this typically targets the carboxyl group directly rather than the malonic structure. google.com
Reactivity Profile of the Fluoro-methoxybenzyl Substituent
The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the malonic acid group, the benzylic methylene bridge, and the substituted aromatic ring. The reactivity of the fluoro-methoxybenzyl substituent, in particular, is a product of the distinct electronic properties of the fluorine and methoxy (B1213986) groups and their positions on the benzene (B151609) ring.
Influence of Fluorine and Methoxy on Aromatic Reactivity (e.g., Nucleophilic Aromatic Substitution)
The presence of both a fluorine atom and a methoxy group on the benzene ring creates a nuanced reactivity profile. These substituents exert competing electronic influences—inductive and resonance effects—that modulate the electron density of the aromatic system and its susceptibility to attack. msu.edulibretexts.org
In the context of nucleophilic aromatic substitution (SNAr), the reaction is favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. For this compound, the fluorine at the C-2 position strongly activates the ring for SNAr. This effect makes the carbon to which it is attached (the ipso carbon) highly electrophilic and also stabilizes the anionic intermediate. The fluorine atom itself is an excellent leaving group in SNAr reactions. The methoxy group at the C-5 position, being para to the fluorine, has a deactivating influence due to its resonance electron donation. However, the powerful activating effect of the ortho-fluorine substituent is generally expected to be the dominant factor in determining the feasibility of SNAr reactions, making the displacement of the fluoride (B91410) ion by a strong nucleophile a probable reaction pathway.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on SNAr Reactivity |
|---|---|---|---|
| Fluorine (at C-2) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strongly Activating |
| Methoxy (at C-5) | Weakly Electron-Withdrawing | Strongly Electron-Donating | Deactivating |
Transformations Involving the Benzylic Methylene Group
The methylene group (-CH₂-) in this compound is a benzylic position, meaning it is directly attached to the benzene ring. This position exhibits enhanced reactivity due to its ability to form stabilized intermediates (radicals, carbocations, or carbanions) through resonance with the adjacent aromatic system. msu.educhemistry.coach Furthermore, its connection to the electron-withdrawing malonic acid moiety significantly influences its chemical properties, particularly the acidity of its protons.
Benzylic Oxidation: The C-H bonds at the benzylic position are susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the oxidation of the methylene group. khanacademy.orgmasterorganicchemistry.com Depending on the reaction conditions, this could potentially yield the corresponding ketone, 2-(2-fluoro-5-methoxybenzoyl)malonic acid, or lead to cleavage of the C-C bond to form 2-fluoro-5-methoxybenzoic acid. libretexts.orgnih.govmdpi.com Catalytic aerobic oxidation represents another pathway for this transformation. rsc.org
Radical Halogenation: Benzylic C-H bonds have a lower bond dissociation energy (approximately 90 kcal/mol) compared to typical alkyl C-H bonds, making them preferential sites for free radical attack. masterorganicchemistry.com Reactions with reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator can selectively introduce a halogen (typically bromine) at the benzylic position. masterorganicchemistry.comucalgary.calibretexts.org This proceeds via a resonance-stabilized benzylic radical intermediate, which is delocalized over the aromatic ring. libretexts.orgyoutube.com
Deprotonation and Anion Formation: The most significant feature of the benzylic methylene group in this specific molecule is the high acidity of its protons. This acidity is enhanced by two powerful stabilizing factors: the resonance delocalization of the resulting conjugate base (a carbanion) into the aromatic ring and, more importantly, the delocalization of the negative charge across the two carbonyl groups of the malonic acid function. fiveable.me This dual stabilization makes the benzylic proton readily removable by a wide range of bases. The resulting benzylic anion is a soft nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
| Reaction Type | Typical Reagents | Expected Product/Intermediate | Key Driving Factor |
|---|---|---|---|
| Oxidation | KMnO₄, heat; CrO₃ | Ketone or Carboxylic Acid | Susceptibility of benzylic C-H bonds to oxidation |
| Radical Halogenation | NBS, light (hν) | Benzylic Halide | Stability of the benzylic radical intermediate |
| Deprotonation | Base (e.g., NaOEt, K₂CO₃) | Stabilized Carbanion | High acidity due to malonate and phenyl groups |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
A complete analysis of the ¹H and ¹³C NMR spectra would be the first step in confirming the molecular structure. The expected chemical shifts, multiplicities, and coupling constants would provide a map of the proton and carbon framework.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The three protons on the fluoro-methoxyphenyl ring would exhibit distinct chemical shifts and coupling patterns (doublets or doublets of doublets) due to the influence of the fluorine and methoxy (B1213986) substituents.
Methylene (B1212753) and Methine Protons: The benzylic methylene protons (CH₂) and the methine proton (CH) of the malonic acid moiety would appear as a doublet and a triplet, respectively, showing characteristic coupling.
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group would be observed, typically in the range of 3.8-4.0 ppm.
Carboxylic Acid Protons: The two acidic protons of the malonic acid group would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbons: The two carboxylic acid carbons would be found at the most downfield region of the spectrum.
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and methoxy groups. The carbon attached to the fluorine would show a characteristic large one-bond C-F coupling constant.
Aliphatic Carbons: Signals for the benzylic methylene carbon, the methine carbon, and the methoxy carbon would be present in the upfield region of the spectrum.
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For 2-(2-Fluoro-5-methoxybenzyl)malonic acid, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring.
To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, confirming the connectivity of the proton spin systems, for instance, between the benzylic methylene and the methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. This would be instrumental in confirming the connection of the benzyl (B1604629) group to the malonic acid moiety and the positions of the substituents on the aromatic ring.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity and purity.
In tandem mass spectrometry, the molecular ion is isolated and subjected to fragmentation. The analysis of the resulting fragment ions provides valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of water and carbon dioxide from the malonic acid moiety, and the cleavage of the benzylic bond to produce a stable fluoro-methoxybenzyl cation. These fragmentation pathways would further corroborate the proposed structure.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to display characteristic bands for its carboxylic acid, aromatic ring, fluoro, and methoxy moieties.
The malonic acid portion of the molecule would be identified by the very broad O-H stretching band of the carboxylic acid's hydrogen-bonded dimers, typically appearing in the 3300-2500 cm⁻¹ region. mdpi.com This is accompanied by a strong and sharp carbonyl (C=O) stretching vibration, usually found between 1700 and 1725 cm⁻¹. fu-berlin.de
The substituted benzene (B151609) ring gives rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring also influences the spectrum, particularly in the "fingerprint region" below 1000 cm⁻¹, where C-H out-of-plane bending occurs.
The presence of the fluoro and methoxy substituents also generates characteristic signals. The C-F stretching vibration is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The methoxy group (-OCH₃) would be identified by its C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric), as well as C-H stretching and bending vibrations of the methyl group.
Table 1: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| ~3100 - 3000 | C-H stretch | Aromatic Ring |
| ~2950 - 2850 | C-H stretch | Methylene & Methoxy |
| 1725 - 1700 | C=O stretch (strong) | Carboxylic Acid |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1250 - 1000 | C-F stretch (strong) | Fluoro Group |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on a molecule's vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.
For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the molecule. The aromatic C=C ring stretching vibrations would be expected to produce strong signals. The C-C backbone stretching and the symmetric vibrations of the dicarboxylic acid moiety would also be readily observable. While the O-H stretch is typically weak in Raman spectra, the carbonyl (C=O) stretch provides a moderately intense band. chemicalbook.com The technique serves as a valuable correlative tool, confirming the presence of functional groups identified by IR and providing additional structural details. acs.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered planes of atoms in a crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.
While specific crystallographic data for this compound is not publicly available, analysis of a structurally related compound, 2,2-Bis(4-Chloro-2-Fluorobenzyl) Diethyl Malonate, provides insight into the type of structural information that would be obtained. researching.cn For this related compound, it was determined that it crystallizes in the monoclinic system with the space group P2(1)/n. researching.cn
For this compound, X-ray crystallography would be expected to reveal critical details about its solid-state conformation. The presence of two carboxylic acid groups suggests that the molecule would likely form an extensive network of intermolecular hydrogen bonds, creating dimers or larger supramolecular structures. mdpi.com The analysis would also precisely define the orientation of the 2-fluoro-5-methoxybenzyl group relative to the malonic acid backbone. This information is crucial for understanding packing forces and intermolecular interactions in the solid state.
Table 2: Example Crystallographic Data from a Related Fluorobenzyl Malonate Derivative This data is for 2,2-Bis(4-Chloro-2-Fluorobenzyl) Diethyl Malonate and serves as an illustrative example of the parameters determined by X-ray crystallography. researching.cn
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 15.639 |
| b (Å) | 7.786 |
| c (Å) | 18.382 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g·cm⁻³) | 1.345 |
The instructions require the generation of a thorough, informative, and scientifically accurate article based on detailed research findings and including data tables for this specific molecule. As there is no publicly available research data matching these requirements, it is not possible to construct the article as outlined.
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Theoretical and Computational Chemistry Approaches
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of organic molecules. These predictions are invaluable for interpreting experimental spectra and assigning signals to specific atoms or vibrational modes within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of NMR spectra involves calculating the nuclear magnetic shielding tensors for each nucleus. The isotropic shielding constant (σ) is then used to determine the chemical shift (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding constants. scite.aigaussian.com
For a molecule like 2-(2-Fluoro-5-methoxybenzyl)malonic acid, DFT calculations, often using functionals such as B3LYP with a basis set like 6-31+G(d,p), can provide predictions for ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govnrel.gov The accuracy of these predictions can be further enhanced by applying linear scaling methods to correct for systematic errors. nih.gov
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the benzylic protons, and the methine proton of the malonic acid moiety. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The positions of the aromatic carbon signals are particularly sensitive to the fluoro and methoxy substituents. The carbonyl carbons of the carboxylic acid groups are expected to appear significantly downfield.
¹⁹F NMR: The fluorine-19 NMR spectrum is characterized by a high sensitivity to the local electronic environment. biophysics.org The chemical shift of the fluorine atom on the benzene (B151609) ring will be a key identifier. Computational predictions for ¹⁹F chemical shifts in fluorinated aromatic compounds have shown a high degree of accuracy. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | ~170 - 175 |
| Methine (-CH-) | ~4.0 - 4.5 | ~50 - 55 |
| Benzylic (-CH₂-) | ~3.2 - 3.6 | ~35 - 40 |
| Aromatic C-F | - | ~158 - 162 (JC-F ~240-250 Hz) |
| Aromatic C-OCH₃ | - | ~155 - 159 |
| Aromatic CH | ~6.8 - 7.2 | ~115 - 130 |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | ~55 - 60 |
Infrared (IR) Spectroscopy:
Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies obtained from the second derivatives of the energy with respect to the atomic positions. DFT calculations provide the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum. acs.org It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. acs.orgnih.gov
For this compound, the predicted IR spectrum would exhibit characteristic absorption bands for its functional groups.
Key Predicted IR Absorption Bands:
O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ is anticipated for the carbonyl groups of the dimeric carboxylic acid.
C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-O Stretch: Bands corresponding to the C-O stretching of the methoxy group and the carboxylic acid are expected in the 1200-1300 cm⁻¹ range.
C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region is indicative of the C-F bond.
Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ether and Acid) | 1200 - 1300 | Strong |
| C-F Stretch | 1000 - 1250 | Strong |
These computational predictions serve as a powerful guide for the analysis of experimental spectroscopic data, enabling a more detailed and confident structural elucidation of this compound.
Applications in Organic Synthesis and Material Science
Precursor in the Synthesis of α-Substituted Carboxylic Acids
One of the most fundamental applications of substituted malonic acids is in the synthesis of α-substituted carboxylic acids. This transformation is a cornerstone of the classical malonic ester synthesis, which involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. wikipedia.orglibretexts.orglibretexts.org
The process begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable alkyl halide. In this case, 2-fluoro-5-methoxybenzyl halide would be used to introduce the substituted benzyl (B1604629) group. The resulting 2-(2-fluoro-5-methoxybenzyl)malonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids, yielding 2-(2-fluoro-5-methoxybenzyl)malonic acid.
The final and key step is decarboxylation. Substituted malonic acids readily lose a molecule of carbon dioxide upon heating, a reaction that proceeds through a cyclic six-membered transition state. masterorganicchemistry.com This step is facile because the structure is analogous to a β-keto acid, which decarboxylates under similar conditions. masterorganicchemistry.com The result is the formation of an α-substituted carboxylic acid. For this compound, this process yields 3-(2-fluoro-5-methoxyphenyl)propanoic acid. organicchemistrytutor.com Recent advancements have also demonstrated that such decarboxylations can be achieved under mild conditions using techniques like organic photoredox catalysis. nih.govacs.org
| Step | Description | General Reaction |
|---|---|---|
| 1. Alkylation | A malonic ester is deprotonated with a base (e.g., sodium ethoxide) to form an enolate, which is then alkylated with an alkyl halide (R-X). | CH₂(COOR')₂ + R-X → R-CH(COOR')₂ |
| 2. Hydrolysis | The substituted malonic ester is hydrolyzed (e.g., with aqueous acid or base) to the corresponding dicarboxylic acid. | R-CH(COOR')₂ + H₂O/H⁺ → R-CH(COOH)₂ |
| 3. Decarboxylation | The substituted malonic acid is heated, causing the loss of one carboxyl group as CO₂ to yield the final α-substituted carboxylic acid. | R-CH(COOH)₂ + Heat → R-CH₂COOH + CO₂ |
Building Block for Complex Polyketide and Fatty Acid Mimics
In nature, fatty acids and a diverse class of natural products known as polyketides are biosynthesized by large multienzyme complexes called fatty acid synthases (FAS) and polyketide synthases (PKS), respectively. nih.gov These enzymatic pathways construct complex carbon skeletons through the sequential, decarboxylative condensation of simple building blocks. nih.gov The key extender unit in these biosyntheses is typically malonyl-coenzyme A (malonyl-CoA), which provides a two-carbon unit in each elongation step. wikipedia.orgquora.com
The modular nature of PKS enzymes has inspired chemists to explore the possibility of altering polyketide structures by introducing "non-native" or synthetic extender units. nih.gov Substituted malonic acids, like this compound, are ideal candidates for creating these synthetic building blocks. By converting the malonic acid into its activated thioester form (e.g., as an N-acetylcysteamine or coenzyme A analog), it can potentially be recognized and incorporated by PKS or FAS enzymes. nih.govresearchgate.net
The acyltransferase (AT) domain of a PKS module is responsible for selecting the specific extender unit. nih.gov If the AT domain is sufficiently promiscuous or has been engineered, it can accept the synthetic benzyl-substituted malonyl-CoA analog. This would lead to the incorporation of the 2-fluoro-5-methoxybenzyl group as a side chain on the growing polyketide backbone, a structure not typically found in natural polyketides. This strategy offers a powerful tool for generating novel polyketide and fatty acid mimics with potentially new biological activities. nih.gov
| Component | Natural Biosynthesis | Engineered Biosynthesis (Mimic) |
|---|---|---|
| Extender Unit | Malonyl-CoA or Methylmalonyl-CoA | Activated this compound (e.g., CoA thioester) |
| Enzyme | Polyketide Synthase (PKS) | Native or Engineered Polyketide Synthase |
| Resulting Structure | Natural polyketide with methyl or no side chain | Novel polyketide with a 2-fluoro-5-methoxybenzyl side chain |
Utility in the Construction of Diverse Heterocyclic Systems (e.g., Pyrimidinones, Benzothiazoles)
Malonic acids and their derivatives are highly valuable precursors for the synthesis of a wide range of heterocyclic compounds due to their 1,3-dicarbonyl nature. bu.edu.eg
Pyrimidinones: The pyrimidine ring is a core structure in many biologically active molecules, including nucleic acids. bu.edu.eg A common method for constructing the pyrimidine nucleus is the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as urea, thiourea, or guanidine. bu.edu.eg For instance, the well-known condensation of malonic acid with urea forms barbituric acid, a classic pyrimidine derivative. wikipedia.org By analogy, this compound can be expected to react with urea or its derivatives to form substituted barbiturates or other pyrimidinone systems, where the benzyl group would be located at the 5-position of the heterocyclic ring.
| Reactants | Conditions | Product Type |
|---|---|---|
| Substituted Malonic Acid + Urea/Thiourea | Condensation, often with a dehydrating agent | Substituted Barbituric Acid or Thiobarbituric Acid |
Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with significant applications, particularly in medicinal chemistry. A primary route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives. nih.govmdpi.comnih.gov This reaction typically proceeds with heating, often in the presence of an acid catalyst. When a substituted malonic acid is used, the reaction involves condensation followed by in situ decarboxylation. For example, the reaction of 2-aminothiophenol with malonic acid itself yields 2-methylbenzothiazole. nih.gov Therefore, reacting this compound with 2-aminothiophenol would be expected to produce 2-(2-(2-fluoro-5-methoxyphenyl)ethyl)benzothiazole, following the loss of one of the carboxyl groups.
| Reactants | Conditions | Product Type |
|---|---|---|
| Substituted Malonic Acid + 2-Aminothiophenol | Condensation and decarboxylation, often with heat/catalyst | 2-Substituted Benzothiazole |
Application in the Development of Functional Organic Materials (general synthetic role)
The reactivity of the two carboxylic acid groups and the central methylene (B1212753) unit makes malonic acid derivatives versatile building blocks for polymer and materials science. researchgate.net Malonic acid itself is used as a precursor for specialty polyesters and as a crosslinking agent for materials like low-temperature cure powder coatings and biodegradable starch-based polymers. wikipedia.org
In this context, this compound can be envisioned as a functional monomer or crosslinker. The two carboxylic acid groups can participate in polymerization reactions, such as polycondensation with diols to form polyesters, or with diamines to form polyamides. The presence of the bulky and functionalized 2-fluoro-5-methoxybenzyl side group would significantly influence the properties of the resulting polymer. This substituent can disrupt polymer chain packing, potentially lowering the glass transition temperature and increasing solubility. Furthermore, the fluorinated aromatic ring can impart specific properties to the material, such as:
Hydrophobicity: Increased resistance to water.
Thermal Stability: Enhanced stability at higher temperatures.
Modified Optical Properties: Potential for applications in optical materials due to the refractive index of fluorine.
These characteristics make it a candidate for creating specialized polymers and functional organic materials where tailored thermal, mechanical, or optical properties are desired.
Contribution to Medicinal and Agrochemical Chemistry Research Design Principles
Strategic Incorporation of Fluorine for Modulating Molecular Interactions and Properties
The inclusion of fluorine in bioactive molecules is a widely used strategy in modern drug and agrochemical design to enhance a range of properties. The fluorine atom in 2-(2-Fluoro-5-methoxybenzyl)malonic acid is positioned at the ortho-position of the benzyl (B1604629) ring, which has profound implications for the molecule's behavior.
Fluorine is the most electronegative element, and its presence creates a strong C-F bond and a significant dipole moment. This can lead to beneficial, non-covalent interactions with biological targets, such as proteins and enzymes. Selective aromatic fluorine substitution can increase the binding affinity of a molecule for a macromolecular recognition site. google.com These interactions, although individually modest (0.1-0.4 kcal/mol), can cumulatively enhance binding affinity. google.com
Furthermore, the introduction of fluorine can significantly alter the physicochemical properties of a molecule. It often increases lipophilicity, which can improve its ability to cross cell membranes. The strong electron-withdrawing nature of fluorine can also lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH. cymitquimica.com Another critical role of fluorination is in blocking metabolic pathways. The C-F bond is exceptionally stable, and introducing fluorine at a site that is otherwise susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) can increase the metabolic stability and half-life of a compound. solvay.com
The specific placement of fluorine at the 2-position, combined with the methoxy (B1213986) group at the 5-position, creates a distinct electronic profile on the aromatic ring. The electron-withdrawing fluorine and electron-donating methoxy group can modulate the ring's interaction with target enzymes and receptors.
Table 1: Effects of Fluorine Incorporation in Bioactive Molecules
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Binding Affinity | Often increased | Can form unique non-covalent interactions (e.g., C-F···H-bond, dipole-dipole) with enzyme active sites. google.comsolvay.com |
| Lipophilicity | Generally increased | Enhances membrane permeability and transport to the target site. nih.gov |
| Metabolic Stability | Increased | The strong C-F bond can block sites of oxidative metabolism, increasing the molecule's half-life. cymitquimica.comsolvay.com |
| Acidity/Basicity (pKa) | Can be altered | Fluorine's strong inductive effect can lower the pKa of nearby functional groups, changing the ionization state. cymitquimica.com |
| Conformation | Can be influenced | Fluorine substitution can create conformational biases that may favor a bioactive shape. cymitquimica.com |
Role of Malonic Acid Scaffold in Ligand Design and Target Binding
The malonic acid portion of the molecule, a dicarboxylic acid, is a crucial feature for its function as a ligand. This scaffold is not merely a structural linker but an active participant in molecular recognition and binding.
The two carboxylic acid groups make the malonic acid moiety an excellent bidentate ligand, capable of chelating metal ions. Many enzymes, known as metalloenzymes, rely on a metal cofactor (such as zinc, magnesium, or iron) in their active site for catalytic activity. The malonate scaffold can coordinate with these metal ions, positioning the entire molecule for effective inhibition.
Beyond metal chelation, the carboxyl groups are versatile hydrogen bond donors and acceptors. They can form strong, directional hydrogen bonds with amino acid residues in an enzyme's active site, such as arginine, lysine, histidine, and serine, thereby anchoring the ligand to its target.
Malonic acid itself is a classic example of a competitive inhibitor, specifically targeting the enzyme succinate dehydrogenase (Complex II) in the electron transport chain. wikipedia.org It mimics the natural substrate, succinate, but cannot be dehydrogenated, thus blocking the enzyme's function. This established biological activity underscores the potential of the malonic acid scaffold to be tailored for inhibiting other enzymes where a dicarboxylic acid substrate is recognized. In drug design, malonic acid derivatives have been successfully developed as potent enzyme inhibitors for targets like CD73, which is relevant in cancer immunotherapy. acs.org
Table 2: Examples of Malonic Acid Derivatives in Biological Research
| Compound/Derivative Class | Biological Target/Application | Significance |
|---|---|---|
| Malonic Acid | Succinate Dehydrogenase | Classic example of competitive enzyme inhibition. wikipedia.org |
| Substituted Malonyl Monoanilides | Plant Growth Regulation | Demonstrates utility in agricultural applications. google.com |
| Malonic Acid Non-nucleoside Derivatives | CD73 Enzyme | Potent inhibitors developed for cancer immunotherapy. acs.org |
Exploration as a Bioisostere in Lead Optimization
In medicinal chemistry, lead optimization is the iterative process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. guidechem.com Bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a cornerstone of this process. nbinno.com
The compound this compound can be viewed through the lens of bioisosterism in several ways. The entire molecule could serve as a bioisostere for other dicarboxylic acid-based ligands. The substituted benzyl group provides a bulky, lipophilic moiety that can explore hydrophobic pockets in a binding site, potentially offering advantages in potency or selectivity over simpler alkyl-substituted malonic acids.
More commonly, the 2-fluoro-5-methoxybenzyl group itself would be considered a bioisostere for other aromatic or heteroaromatic systems. During a lead optimization campaign, medicinal chemists might systematically replace an existing phenyl, naphthyl, or other ring system with the 2-fluoro-5-methoxybenzyl group. researchgate.netnih.gov The rationale for such a swap could be to:
Block Metabolism: If the original ring was being hydroxylated at the 2-position, the C-F bond would prevent this.
Improve Potency: The fluorine atom could introduce a favorable interaction with the target protein.
Tune Physicochemical Properties: The combination of fluorine and a methoxy group allows for fine-tuning of lipophilicity and electronic properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Explore New Chemical Space: This substitution can lead to novel, patentable chemical matter. researchgate.net
The process involves carefully considering how the new substituent will alter the size, shape, and electronic distribution of the molecule and whether it will maintain the necessary interactions for biological activity while mitigating liabilities. researchgate.net
Framework for Novel Agrochemical Active Ingredients
The structural motifs present in this compound are highly relevant to the design of modern agrochemicals. Both the malonic acid core and the fluorinated aromatic ring are features found in a variety of commercial and developmental pesticides.
Malonic acid and its derivatives have been investigated and patented for various agrochemical uses, including as herbicides and plant growth regulators. google.com Some studies have demonstrated that malonic acid possesses antifungal properties, showing inhibitory effects against significant plant pathogens like Sclerotinia sclerotiorum. nih.gov
Fluorination is a dominant strategy in the agrochemical industry. Approximately 50% of crop protection products currently under development contain fluorine. solvay.com The incorporation of fluorine can enhance the efficacy, metabolic stability, and field persistence of an active ingredient. nbinno.com Fluorinated benzyl groups, in particular, are key components in several classes of potent insecticides, such as synthetic pyrethroids. nbinno.com
Therefore, this compound represents a logical combination of a biologically active acidic scaffold with a performance-enhancing fluorinated side chain. This makes the molecule a promising framework for the discovery of new herbicides, fungicides, or plant growth regulators. The malonic acid moiety can provide the core activity, while the substituted benzyl group can be modified to optimize for potency against specific weeds or fungi and to ensure favorable properties for agricultural application, such as uptake by the target organism and appropriate environmental persistence.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ibrutinib |
| Succinate |
| Arginine |
| Lysine |
| Histidine |
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Fluoro-5-methoxybenzyl)malonic acid, and what key reaction conditions are involved?
- Methodological Answer : Synthesis typically involves benzylation of malonic acid derivatives under nucleophilic conditions. Key steps include:
Substrate Preparation : Start with 2-fluoro-5-methoxybenzyl bromide or chloride as the electrophilic agent.
Nucleophilic Substitution : React with malonic acid diethyl ester in the presence of a base (e.g., NaH or K₂CO₃) to form the benzyl-malonic ester intermediate .
Hydrolysis and Decarboxylation : Acidic or basic hydrolysis of the ester followed by thermal decarboxylation yields the final product.
-
Critical Conditions :
-
Temperature control (60–80°C for substitution; 110–130°C for decarboxylation).
-
Solvent choice (e.g., DMF for substitution; aqueous HCl for hydrolysis).
-
Yield Optimization : Use catalytic phase-transfer agents (e.g., TBAB) to enhance reaction efficiency .
Synthetic Step Reagents/Conditions Yield Range Benzylation NaH, DMF, 70°C 60–75% Hydrolysis 6M HCl, reflux 85–90% Decarboxylation 130°C, vacuum 70–80%
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the fluorinated benzyl group (e.g., ¹⁹F-coupled splitting in ¹H NMR at δ 6.8–7.2 ppm) and malonic acid protons (δ 3.2–3.5 ppm for CH₂). ¹³C NMR confirms the carboxylic carbons (δ 170–175 ppm) .
- IR Spectroscopy : Identify carboxylic O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .
- LC-MS/GC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M-H]⁻ (calculated for C₁₁H₁₀FO₅: 257.0458) .
Advanced Questions
Q. How does the fluorinated benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2-fluoro substituent acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzyl carbon. This facilitates nucleophilic attacks (e.g., by amines or thiols) in medicinal chemistry applications. Comparative studies with non-fluorinated analogs show:
- Rate Acceleration : Fluorinated derivatives exhibit 2–3x faster reaction rates in SN2 mechanisms .
- Steric Effects : The 5-methoxy group provides steric hindrance, directing substitution to the para position relative to fluorine.
- Computational Validation : DFT calculations predict lower activation energy (ΔG‡) for fluorinated vs. non-fluorinated analogs .
Q. What computational methods are used to predict the interaction of this compound with biological targets like fatty acid synthase (FAS)?
- Methodological Answer :
- Molecular Docking : Simulate binding to FAS’s malonyl-CoA binding site using software like AutoDock Vina. Key interactions include H-bonding between the malonic acid moiety and Arg/Lys residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA: −15 to −20 kcal/mol) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to optimize inhibitory activity against FAS .
Q. How can discrepancies in chromatographic data for this compound be resolved when using LC-MS under varying pH conditions?
- Methodological Answer :
-
pH-Dependent Ionization : Malonic acid’s carboxylic groups (pKa₁=2.8; pKa₂=5.7) lead to variable ionization states. Use buffered mobile phases (e.g., ammonium formate at pH 4.5) to stabilize the monoanionic form, improving peak symmetry .
-
Column Selection : Opt for C18 columns with end-capping to reduce silanol interactions.
-
Validation : Cross-check with ¹⁹F NMR (quantitative) to resolve concentration mismatches in LC-MS data .
pH Condition Retention Time (min) Peak Area Consistency 2.5 8.2 ± 0.3 75–80% 4.5 7.8 ± 0.1 95–98% 6.0 9.5 ± 0.4 65–70%
Data Contradiction Analysis
Q. Why do experimental IC₅₀ values for FAS inhibition vary across studies, and how can this be addressed?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : Differences in ATP/Mg²⁺ concentrations alter enzyme kinetics. Standardize using 2 mM ATP and 5 mM MgCl₂ .
- Compound Purity : Ensure ≥98% purity via orthogonal methods (HPLC + NMR).
- Data Normalization : Reference against a common inhibitor (e.g., C75) to calibrate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
